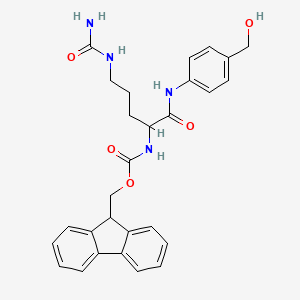
Nalpha-Fmoc-L-citrulline (4-Hydroxymethyl)phenylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cit-PAB-OH is a chemical compound used primarily in peptide synthesis and bioconjugation. It is a derivative of citrulline, a non-standard amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of antibody-drug conjugates (ADCs) due to its cleavable linker properties, which allow for controlled drug release.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cit-PAB-OH typically involves the following steps:
Fmoc Protection: The citrulline is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected citrulline is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: The final step involves deprotecting the Fmoc group using piperidine to yield Fmoc-Cit-PAB-OH.
Industrial Production Methods
Industrial production of Fmoc-Cit-PAB-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Cleavage Reactions: The PAB moiety can be cleaved under specific conditions to release the active drug in ADCs.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling Reagents: DIC, EDC, and DIPEA are frequently used in coupling reactions.
Major Products
Fmoc-Cit-PAB-OH: The primary product formed during synthesis.
Deprotected Citrulline Derivatives: Formed after the removal of the Fmoc group.
Scientific Research Applications
Chemistry
Fmoc-Cit-PAB-OH is widely used in peptide synthesis, particularly in the development of peptide-based drugs and bioconjugates.
Biology
In biological research, it serves as a linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells.
Medicine
The compound is crucial in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.
Industry
Fmoc-Cit-PAB-OH is used in the production of various bioconjugates and peptide-based materials, contributing to advancements in drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Cit-PAB-OH involves its role as a cleavable linker in ADCs. Upon reaching the target cell, the linker is cleaved by specific enzymes, releasing the active drug. This targeted release minimizes off-target effects and enhances the therapeutic index of the drug.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, featuring valine instead of citrulline.
Fmoc-Phe-Lys-PAB-OH: A similar compound with phenylalanine and lysine residues.
Uniqueness
Fmoc-Cit-PAB-OH is unique due to its citrulline residue, which offers distinct enzymatic cleavage properties and stability compared to other linkers. This makes it particularly suitable for specific ADC applications where controlled drug release is critical.
Properties
Molecular Formula |
C28H30N4O5 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35) |
InChI Key |
KBTCNJJDJZRXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)
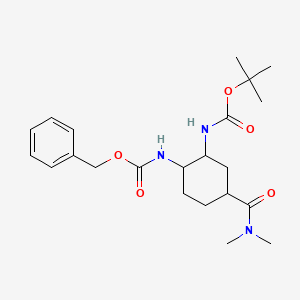
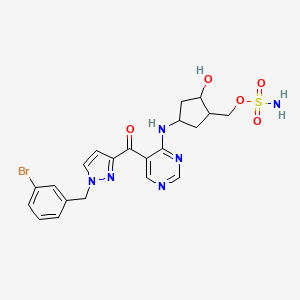
![[6-(Acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13389797.png)
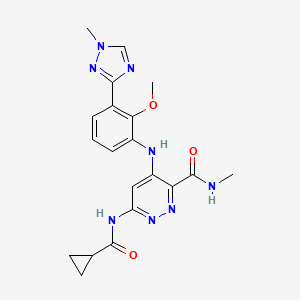
![2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone](/img/structure/B13389807.png)
![Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13389812.png)

![sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B13389818.png)
![6-[[8a-(Acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13389823.png)
![(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)
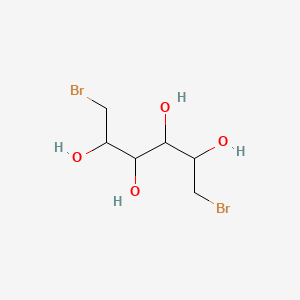
![dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B13389839.png)
